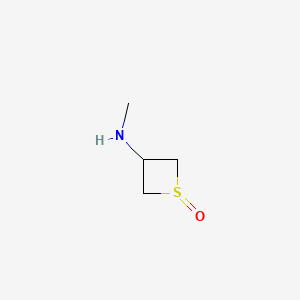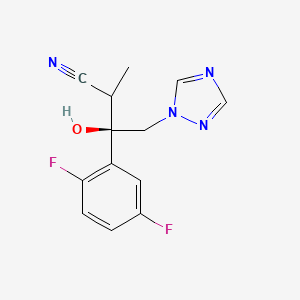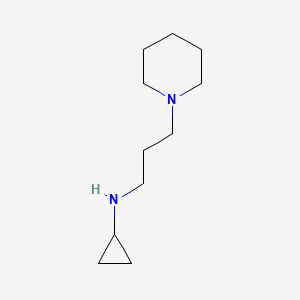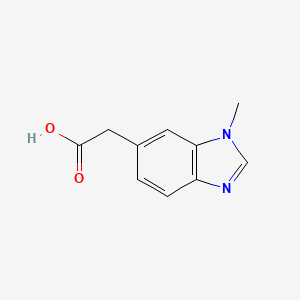
3-(Methylamino)thietane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)thietane 1-oxide is a sulfur-containing heterocyclic compound with a four-membered ring structure It is a derivative of thietane, characterized by the presence of a methylamino group and an oxygen atom bonded to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Nucleophilic Substitution: One efficient method for preparing 3-(Methylamino)thietane 1-oxide involves the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates.
Photochemical [2 + 2] Cycloadditions: Another method includes photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds.
Ring Expansions: Thietanes can also be synthesized through ring expansions of thiiranes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Methylamino)thietane 1-oxide can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thietane form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-(Methylamino)thietane 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylamino)thietane 1-oxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Uniqueness: this compound is unique due to its combination of a four-membered ring structure, the presence of both sulfur and oxygen atoms, and the methylamino group. This combination imparts distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C4H9NOS |
|---|---|
Molecular Weight |
119.19 g/mol |
IUPAC Name |
N-methyl-1-oxothietan-3-amine |
InChI |
InChI=1S/C4H9NOS/c1-5-4-2-7(6)3-4/h4-5H,2-3H2,1H3 |
InChI Key |
WBWAZGGVWPSDLI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CS(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)

![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)

![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)


![6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)


![Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B13640831.png)
